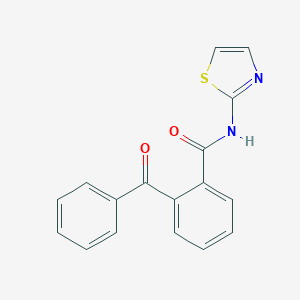

2-benzoyl-N-(1,3-thiazol-2-yl)benzamide

Description

2-Benzoyl-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a benzoyl group at the 2-position and a 1,3-thiazol-2-yl moiety at the amide nitrogen. This structure combines aromatic and electron-rich thiazole components, making it a candidate for diverse biological applications.

The compound is synthesized via a nucleophilic acyl substitution reaction, typically involving 2-aminothiazole and a benzoyl chloride derivative under mild conditions, often with a base like triethylamine . Its planar amide moiety facilitates intermolecular interactions, such as hydrogen bonding, which influence crystallization and stability . Structural characterization via X-ray diffraction reveals key geometric parameters, including dihedral angles between the aromatic rings and the central amide group, which impact molecular packing and bioactivity .

Properties

CAS No. |

446856-12-8 |

|---|---|

Molecular Formula |

C17H12N2O2S |

Molecular Weight |

308.4g/mol |

IUPAC Name |

2-benzoyl-N-(1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C17H12N2O2S/c20-15(12-6-2-1-3-7-12)13-8-4-5-9-14(13)16(21)19-17-18-10-11-22-17/h1-11H,(H,18,19,21) |

InChI Key |

HYDCZNMPUNJQFT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=NC=CS3 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=NC=CS3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-2-yl benzamide derivatives exhibit structural and functional diversity based on substituents on the benzamide or thiazole rings. Below is a comparative analysis of 2-benzoyl-N-(1,3-thiazol-2-yl)benzamide with analogous compounds:

Table 1: Structural and Functional Comparison of Thiazol-2-yl Benzamide Derivatives

Key Findings from Comparative Studies

Electronic Effects of Substituents :

- Electron-withdrawing groups (e.g., nitro, fluoro) enhance intermolecular interactions and stability. For example, the 2-nitro derivative in forms robust hydrogen-bonded chains (N–H⋯O), critical for its antiviral efficacy.

- Electron-donating groups (e.g., hydroxy, methyl) improve solubility but may reduce metabolic stability. The 4-hydroxy derivative is utilized in metal-catalyzed reactions due to its chelating ability.

Impact of Dihedral Angles :

- Smaller dihedral angles between the amide group and thiazole ring (e.g., 10.14° in ) correlate with enhanced planarity, facilitating π-π stacking and improved binding to biological targets.

Biological Activity Trends: Nitro-substituted derivatives exhibit pronounced antiviral activity, as seen in , likely due to their ability to disrupt viral replication machinery. Fluorinated analogs (e.g., 2-fluoro derivative ) show promise in oncology, with demonstrated inhibition of cancer cell proliferation.

Synthetic Accessibility :

- Derivatives with simple substituents (e.g., fluoro, methyl) are synthesized in higher yields (~60–80%) compared to nitro-substituted analogs (~50–60%) due to fewer side reactions .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.